molecular formula C21H15F4N3 B11067227 N-benzyl-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

N-benzyl-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11067227
M. Wt: 385.4 g/mol
InChI Key: SUMPPOSWTCMMPP-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a trifluoromethyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields 2-phenylimidazo[1,2-a]pyridine . This intermediate can then be further functionalized through various reactions to introduce the benzyl, fluorophenyl, and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and controlled temperature and pressure conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

N-Benzyl-N-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15F4N3

Molecular Weight

385.4 g/mol

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H15F4N3/c22-17-9-6-15(7-10-17)19-20(26-12-14-4-2-1-3-5-14)28-13-16(21(23,24)25)8-11-18(28)27-19/h1-11,13,26H,12H2

InChI Key

SUMPPOSWTCMMPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C3N2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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